molecular formula C13H10BrF2NO2 B5220249 N-(2-bromo-4,6-difluorophenyl)-2,5-dimethyl-3-furamide

N-(2-bromo-4,6-difluorophenyl)-2,5-dimethyl-3-furamide

Cat. No.: B5220249
M. Wt: 330.12 g/mol
InChI Key: TUYCVEKDAWBSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,6-difluorophenyl)-2,5-dimethyl-3-furamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2,5-dimethyl-3-furamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with 2,5-dimethylfuran-3-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2,5-dimethyl-3-furamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Oxidation Reactions: Furanones.

    Reduction Reactions: Tetrahydrofuran derivatives.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-2,5-dimethyl-3-furamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2,5-dimethyl-3-furamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target. The furan ring may also contribute to the compound’s overall biological activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 2-bromo-4,6-difluorophenyl isocyanate

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-2,5-dimethyl-3-furamide is unique due to the combination of bromine, fluorine, and furan functional groups in its structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO2/c1-6-3-9(7(2)19-6)13(18)17-12-10(14)4-8(15)5-11(12)16/h3-5H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYCVEKDAWBSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.